4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde
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Overview
Description
4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes an indole moiety, a piperazine ring, and a carbaldehyde group, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde typically involves multiple steps. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with an appropriate amine under basic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering cell death pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A simpler indole derivative with similar structural features.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another indole derivative with potential biological activities.
Uniqueness
4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde is unique due to its combination of an indole moiety, a piperazine ring, and a carbaldehyde group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJBJDODKHWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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